molecular formula C14H20N2O3 B602321 (R)-N-Benzyl-3-methoxy-2-propionamidopropanamide CAS No. 1318777-56-8

(R)-N-Benzyl-3-methoxy-2-propionamidopropanamide

Cat. No.: B602321
CAS No.: 1318777-56-8
M. Wt: 264.33
InChI Key:
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Description

(R)-N-Benzyl-3-methoxy-2-propionamidopropanamide is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its specific stereochemistry, which plays a crucial role in its reactivity and interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-N-Benzyl-3-methoxy-2-propionamidopropanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine, propionic acid, and methoxypropionic acid.

    Amidation Reaction: Benzylamine is reacted with propionic acid under appropriate conditions to form N-benzylpropionamide.

    Methoxylation: The N-benzylpropionamide is then subjected to methoxylation using methoxypropionic acid in the presence of a suitable catalyst.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (2R)-enantiomer of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(R)-N-Benzyl-3-methoxy-2-propionamidopropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Compounds with substituted functional groups.

Scientific Research Applications

(R)-N-Benzyl-3-methoxy-2-propionamidopropanamide has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (R)-N-Benzyl-3-methoxy-2-propionamidopropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, and altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-propanoylamino-N-benzyl-3-methoxypropionamide: The enantiomer of the compound with different stereochemistry.

    N-benzyl-3-methoxypropionamide: Lacks the chiral center and propanoylamino group.

    2-propanoylamino-3-methoxypropionamide: Lacks the benzyl group.

Uniqueness

(R)-N-Benzyl-3-methoxy-2-propionamidopropanamide is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its similar compounds. The presence of the benzyl group and the chiral center enhances its ability to interact with biological targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

(2R)-N-benzyl-3-methoxy-2-(propanoylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-3-13(17)16-12(10-19-2)14(18)15-9-11-7-5-4-6-8-11/h4-8,12H,3,9-10H2,1-2H3,(H,15,18)(H,16,17)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPMANYFQVBFSR-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(COC)C(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N[C@H](COC)C(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of (2R)-2-propanoylamino-N-benzyl-3-methoxypropionamide in the context of lacosamide production?

A: (2R)-2-propanoylamino-N-benzyl-3-methoxypropionamide is identified as a potential impurity generated during the synthesis of lacosamide. [] The presence of impurities in active pharmaceutical ingredients like lacosamide is a critical concern due to their potential to impact drug safety and efficacy.

Q2: How does the research aim to address the presence of this impurity?

A: The research focuses on developing and optimizing synthetic procedures specifically designed to minimize or eliminate the formation of this impurity during lacosamide production. [] This involves controlling reaction conditions, exploring alternative reagents, and implementing purification steps to ensure the final drug product meets the required purity standards.

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